molecular formula C10H13NO2S B2485553 N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide CAS No. 1623895-97-5

N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2485553
CAS RN: 1623895-97-5
M. Wt: 211.28
InChI Key: OMDYJQQWXXSYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Pharmacological Applications

Orexin Receptor Antagonism : A study on the orexin 1 and 2 receptor antagonist, SB-649868, demonstrates its potential for treating insomnia. The disposition of SB-649868 was examined in humans, showing principal elimination via feces and notable metabolism, including unusual metabolites resulting from oxidation and rearrangement processes (Renzulli et al., 2011).

Metabolic Studies

Temozolomide Pharmacokinetics : Research on temozolomide, a therapeutic agent for glioma, provides insights into drug metabolism and the equivalence of oral versus intravenous administration, showcasing the complex metabolism involved in pharmacological treatments (Diez et al., 2009).

Novel Synthetic Compounds

Repellent Efficacy : A study on the synthesis and repellent efficacy of a new chiral piperidine analog, SS220, against Aedes aegypti and Anopheles stephensi mosquitoes, highlights the importance of chemical synthesis in developing new compounds with potential applications in public health (Klun et al., 2003).

Toxicology and Safety

Metabolism and Toxicity : The study on the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients undergoing a phase I clinical trial provides crucial data on the metabolic pathways, highlighting the safety and efficacy aspects of developing new therapeutic agents (Schofield et al., 1999).

Future Directions

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the research and development of new thiophene derivatives, including “N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide”, could be a promising direction for future research.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(8-3-5-14-7-8)11-6-9-2-1-4-13-9/h3,5,7,9H,1-2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDYJQQWXXSYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.